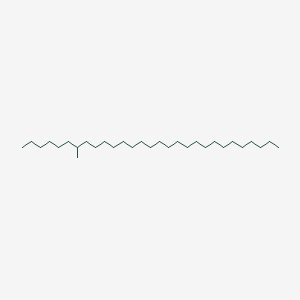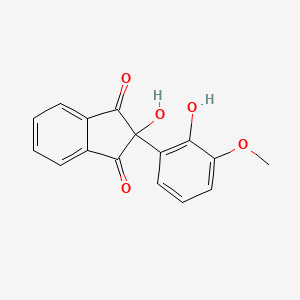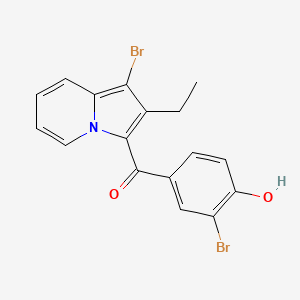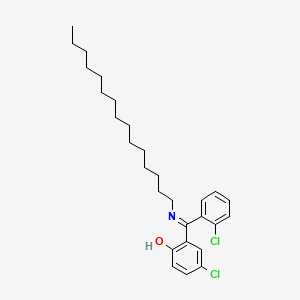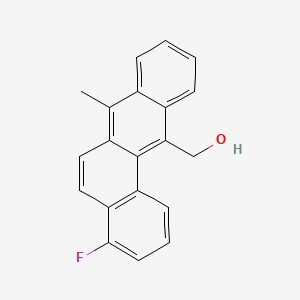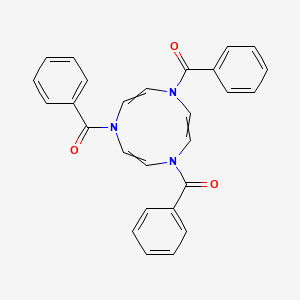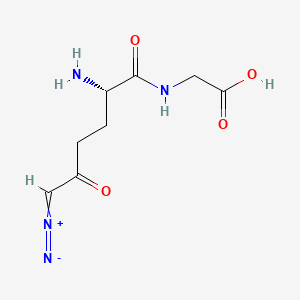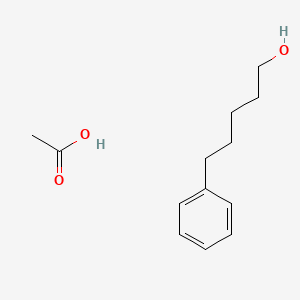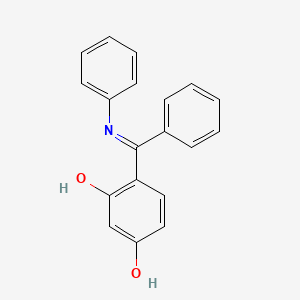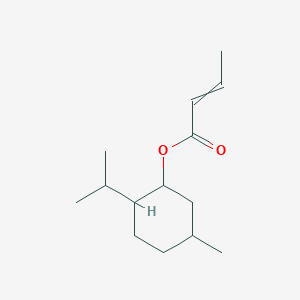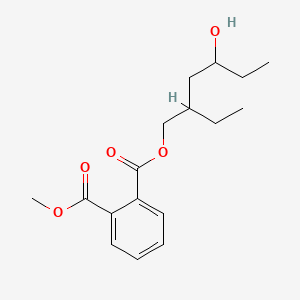
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate is an organic compound with a complex structure It contains a benzene ring substituted with an ethyl group, a hydroxyhexyl group, and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of benzene-1,2-dicarboxylic acid with 2-ethyl-4-hydroxyhexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 2-Ethyl-4-oxohexyl methyl benzene-1,2-dicarboxylate.
Reduction: Formation of this compound alcohols.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing biological pathways and chemical reactions. The benzene ring provides a stable aromatic core, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl benzene-1,2-dicarboxylate: Lacks the hydroxy group, resulting in different chemical properties and applications.
4-Hydroxyhexyl benzene-1,2-dicarboxylate:
Methyl benzene-1,2-dicarboxylate: A simpler ester without the additional substituents, used in different contexts.
Uniqueness
2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses.
Propiedades
Número CAS |
78246-55-6 |
|---|---|
Fórmula molecular |
C17H24O5 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-O-(2-ethyl-4-hydroxyhexyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H24O5/c1-4-12(10-13(18)5-2)11-22-17(20)15-9-7-6-8-14(15)16(19)21-3/h6-9,12-13,18H,4-5,10-11H2,1-3H3 |
Clave InChI |
NEOBFMWSGUWGFB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(CC)O)COC(=O)C1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


